molecular formula C3H8FNO B2541564 2-Amino-3-fluoropropan-1-ol CAS No. 166665-93-6

2-Amino-3-fluoropropan-1-ol

Cat. No.: B2541564
CAS No.: 166665-93-6
M. Wt: 93.101
InChI Key: GEJAIMZWZDAYCL-UHFFFAOYSA-N
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Description

2-Amino-3-fluoropropan-1-ol is a fluorinated amino alcohol with the molecular formula C₃H₈FNO. Its structure consists of a three-carbon chain featuring:

  • A hydroxyl (-OH) group at position 1 (propan-1-ol backbone),
  • An amino (-NH₂) group at position 2,
  • A fluorine atom at position 3.

Properties

IUPAC Name

2-amino-3-fluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJAIMZWZDAYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanol with ammonia or an amine under controlled conditions. Another method includes the reduction of 2-amino-3-fluoropropanone using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-amino-3-fluoropropanone in the presence of a palladium catalyst. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. For example, oxidation with potassium permanganate can yield 2-amino-3-fluoropropanone.

    Reduction: The compound can be reduced to form various derivatives, such as 2-amino-3-fluoropropane, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products:

    Oxidation: 2-Amino-3-fluoropropanone

    Reduction: 2-Amino-3-fluoropropane

    Substitution: Various substituted amino alcohols

Scientific Research Applications

2-Amino-3-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential role in modifying biological molecules, such as proteins and nucleic acids, to enhance their stability and activity.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2-Amino-3-fluoropropan-1-ol exerts its effects depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-Amino-3-fluoropropan-2-ol hydrochloride

  • Molecular Formula: C₃H₉ClFNO .
  • Key Differences: Substituent positions: The amino group is at position 1, and the hydroxyl group at position 2, inverting the functional group arrangement compared to the target compound. Salt form: The hydrochloride derivative enhances water solubility but reduces volatility.
  • Applications : Likely used as a synthetic intermediate in drug discovery due to its ionic nature and stability.

3-Amino-1,1,1-trifluoropropan-2-ol

  • Molecular Formula: C₃H₆F₃NO .
  • Key Differences: Three fluorine atoms at position 1 (vs. one fluorine at position 3 in the target compound). Reduced hydrogen-bonding capacity compared to the target compound.
  • Applications : Used in fluorinated building blocks for specialty chemicals .

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

  • Molecular Formula: C₉H₁₁ClFNO .
  • Dual halogenation (Cl and F) may enhance electrophilic reactivity and biological target affinity.
  • Applications : Likely a precursor for antipsychotic or antimicrobial agents due to its aromatic pharmacophore .

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

  • Molecular Formula : C₈H₁₀FN₂O .
  • Key Differences: Pyridine ring with amino and fluorine substituents alters electronic properties (e.g., increased aromatic resonance). Enhanced rigidity compared to the aliphatic target compound.
  • Applications: Potential use in kinase inhibitors or nucleoside analogs due to pyridine’s role in biomolecular interactions .

(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol

  • Molecular Formula: C₁₀H₁₂F₃NO .
  • Key Differences :
    • Aromatic trifluoromethyl (-CF₃) group at the para position, a strong electron-withdrawing substituent.
    • Chiral center (S-configuration) may influence enantioselective biological activity.
  • Applications : Candidate for antidepressants or anti-inflammatory drugs due to CF₃-enhanced metabolic stability .

Comparative Analysis Table

Compound Name Molecular Formula Halogen/Substituents Key Properties Applications
2-Amino-3-fluoropropan-1-ol (Target) C₃H₈FNO -F at C3 Moderate polarity, H-bond donor/acceptor Pharmaceutical intermediates
1-Amino-3-fluoropropan-2-ol hydrochloride C₃H₉ClFNO -F at C3, -Cl (salt) High solubility, ionic form Drug synthesis
3-Amino-1,1,1-trifluoropropan-2-ol C₃H₆F₃NO -CF₃ at C1 High lipophilicity Fluorinated specialty chemicals
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO -Cl/-F (aromatic) Aromatic electrophilicity Antimicrobial agents
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₀FN₂O -F (pyridine) Rigid, π-π interactions Kinase inhibitors
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol C₁₀H₁₂F₃NO -CF₃ (aromatic) Enantioselective activity CNS drugs

Key Findings and Implications

Halogen Effects : Fluorine at aliphatic positions (e.g., C3 in the target) improves metabolic stability, while aromatic fluorine/CF₃ enhances electronic effects and target binding .

Structural Flexibility: Aliphatic amino alcohols (e.g., target compound) offer synthetic versatility, whereas aromatic derivatives (e.g., –8) provide target specificity .

Safety Considerations : Fluorinated compounds generally exhibit lower toxicity compared to chlorinated analogs (e.g., ), but proper handling remains critical .

Biological Activity

2-Amino-3-fluoropropan-1-ol, a fluorinated amino alcohol, has garnered attention in the fields of medicinal chemistry and biochemical research due to its unique structural characteristics and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C3H8ClFNO\text{C}_3\text{H}_8\text{ClFNO}, highlighting the presence of an amino group, a hydroxyl group, and a fluorine atom. The fluorine atom significantly influences the compound's reactivity and biological interactions, enhancing its metabolic stability and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the fluorine atom enhances binding affinities, potentially leading to modulation or inhibition of enzymatic activities. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with biological molecules, which are crucial for its function in drug development.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Antiviral Activity : Studies have indicated that enantiomers of compounds similar to this compound exhibit varying antiviral activities. For instance, certain derivatives showed significant inhibition against viral replication in vitro .
  • Enzyme Modulation : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to act as a competitive inhibitor for specific enzymes involved in metabolic pathways .

Case Studies

Case Study 1: Enantiomeric Effects on Biological Activity
A study explored the antiviral efficacy of different enantiomers derived from fluorinated amino alcohols. The S-enantiomer exhibited higher activity than the R-enantiomer, underscoring the importance of chirality in drug design .

Case Study 2: Synthesis and Application in Drug Development
Research highlighted the synthesis of this compound as a building block for novel pharmaceuticals targeting neurological disorders. Its unique properties make it an attractive candidate for further exploration in drug formulation.

Comparative Analysis

The following table compares this compound with structurally similar compounds, emphasizing its unique features:

Compound NameMolecular FormulaUnique Features
This compound CHClFNOContains both amino and hydroxyl groups; fluorination enhances reactivity
2-Amino-1-propanol CHNOLacks fluorine; only contains amino and hydroxyl groups
3-Amino-2-fluoropropan-1-ol CHFNODifferent positioning of functional groups affects reactivity
3-Fluoropropan-1-ol CHFODoes not contain an amino group; primarily an alcohol
3-Amino-1,1-difluoropropan-2-ol CHFNOContains two fluorine atoms; alters chemical properties significantly

Research Findings

Recent studies have focused on the synthesis methods for producing this compound efficiently. Advanced catalytic systems have been employed to enhance yield and purity during production processes. Furthermore, ongoing research aims to explore its applications in synthesizing complex organic molecules and specialty chemicals.

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